An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Properties and Applications
An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a bifunctional organic compound that features both a boronic acid moiety and a tert-butoxycarbonyl (Boc)-protected phenol.[1] This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The boronic acid group serves as a key component in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the Boc protecting group offers enhanced stability and allows for selective reactions.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 220210-56-0 | [2][3][5] |
| Molecular Formula | C₁₁H₁₅BO₄ | [2][3] |
| Molecular Weight | 222.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 102 °C | [2] |
| Purity | Typically ≥97.0% | [2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |
Molecular Structure:
Caption: Molecular Structure of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][7]
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a palladium(II) complex.[6][7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6][7][8]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid with an aryl bromide.
Materials:
-
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 equivalents) to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and its supporting ligands is critical for reaction efficiency. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium center.[8]
-
Base: The base plays a crucial role in the transmetalation step.[7] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
The Role and Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves to protect the phenolic hydroxyl group during the cross-coupling reaction.[4] This prevents unwanted side reactions and allows for the selective formation of the desired C-C bond.
Deprotection of the Boc Group:
Following the Suzuki-Miyaura coupling, the Boc group can be readily removed under acidic conditions to yield the corresponding phenol.[9][10]
Typical Deprotection Protocol:
-
Dissolve the Boc-protected biaryl in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][12]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.
The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation.[9][10]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Stability and Storage
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid should be stored in a cool, dry place away from moisture and strong oxidizing agents.[13][14] It is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to degradation over time, particularly in the presence of moisture.
Safety Considerations
As with all chemical reagents, appropriate safety precautions should be taken when handling (3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[13][14][15] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[14][15]
Conclusion
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction, coupled with the stability and subsequent ease of removal of the Boc protecting group, makes it an indispensable tool for the construction of complex biaryl structures. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its successful application in research and development.
References
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- TCI Chemicals. (n.d.). 3-(tert-Butoxycarbonyl)phenylboronic Acid | 220210-56-0.
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- TCI Chemicals. (2025).
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
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